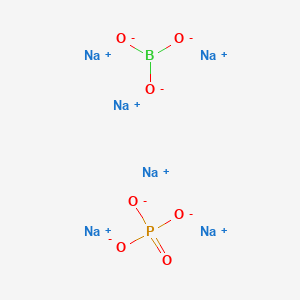

Hexasodium;borate;phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexasodium borate phosphate is a compound that contains both borate and phosphate anions. It is distinct from borophosphates, where borate is linked to phosphate via a common oxygen atom. Hexasodium borate phosphate has a higher ratio of cations to the number of borates and phosphates compared to borophosphates

Preparation Methods

Hexasodium borate phosphate can be synthesized using several methods:

High-Temperature Method: Ingredients are heated together at atmospheric pressure, resulting in anhydrous products.

Boron Flux Method: Ingredients such as ammonium phosphate and metal carbonate are dissolved in an excess of molten boric acid. This method allows for the controlled synthesis of borate phosphates with specific properties.

Chemical Reactions Analysis

Hexasodium borate phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions due to the presence of borate and phosphate anions.

Substitution Reactions: It can undergo substitution reactions where one or more of its anions are replaced by other anions or molecules.

Common Reagents and Conditions: Reagents such as acids, bases, and other salts can be used in these reactions. Conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Scientific Research Applications

Hexasodium borate phosphate has several scientific research applications:

Optical Materials: Due to its unique crystal structure, it is used in the development of materials with desirable optical properties, such as wide transparency range and high optical damage threshold.

Thermoluminescence (TL) Materials: It is used in TL materials for applications in medical research, in vivo dosimetry, environmental dosimetry, and personal dosimetry.

Phosphor Materials: The compound is used as a host material for phosphors in various applications, including lasers and scintillators.

Industrial Fluids: It is used in the manufacture of industrial fluids such as antifreeze, brake fluids, lubricants, and water treatment chemicals.

Mechanism of Action

The mechanism of action of hexasodium borate phosphate involves its ability to form dative bonds with nucleophiles due to the presence of boron. This allows it to participate in various biochemical and chemical processes. The compound can act as a co-factor for enzymes, participate in electron transfer, and play a role in the cytoskeleton structure . Its ability to form stable complexes with other molecules makes it useful in various applications, including drug delivery and medical adhesion .

Comparison with Similar Compounds

Hexasodium borate phosphate can be compared with other similar compounds, such as:

Borate Derivatives: Compounds such as boric acid and boron nitride have different structures and properties but share some similarities in their chemical behavior.

Phosphate Compounds: Compounds like calcium phosphate and ammonium phosphate have different applications and properties but can undergo similar chemical reactions.

Hexasodium borate phosphate is unique due to its higher cation ratio and distinct anion structure, making it suitable for specific applications in optical materials, TL materials, and industrial fluids.

Properties

Molecular Formula |

BNa6O7P |

|---|---|

Molecular Weight |

291.72 g/mol |

IUPAC Name |

hexasodium;borate;phosphate |

InChI |

InChI=1S/BO3.6Na.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;;;;;;;(H3,1,2,3,4)/q-3;6*+1;/p-3 |

InChI Key |

VRWZUHBJODTMPU-UHFFFAOYSA-K |

Canonical SMILES |

B([O-])([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.